molecular formula C19H19N3O3 B11936764 N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide CAS No. 881461-34-3

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide

Katalognummer: B11936764
CAS-Nummer: 881461-34-3
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: UQBHHBRBDSXXDT-QULCHTJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxo group, and a hydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylbut-3-en-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxyphenyl)-2-oxo-2-(2-phenylhydrazinyl)acetamide
  • N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-yl)hydrazinyl)acetamide

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the phenylbutenylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

881461-34-3

Molekularformel

C19H19N3O3

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-N'-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H19N3O3/c1-14(8-9-15-6-4-3-5-7-15)21-22-19(24)18(23)20-16-10-12-17(25-2)13-11-16/h3-13H,1-2H3,(H,20,23)(H,22,24)/b9-8+,21-14+

InChI-Schlüssel

UQBHHBRBDSXXDT-QULCHTJLSA-N

Isomerische SMILES

C/C(=N\NC(=O)C(=O)NC1=CC=C(C=C1)OC)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)OC)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.